Scientific Field: Biomedical Research
Summary of the Application: Fluorescent probes are indispensable tools for a broad range of biological applications.
Methods of Application: The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups.
Results or Outcomes: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD).
Scientific Field: Molecular Biology.
Summary of the Application: Fluorescent probes are used in protein tagging to study the function and organization of living systems. This allows researchers to track the location and movement of proteins within cells.
Methods of Application: The protein of interest is genetically fused to a fluorescent protein.
Results or Outcomes: This technique has been used to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism.
Scientific Field: Medical Diagnostics.
Summary of the Application: Fluorescent probes are used in medical diagnostics for detection and quantitation of nucleic acids or proteins.
Methods of Application: Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR), next-generation sequencing, multiplexing, and microarrays are used. These techniques rely on the use of fluorescent probes to detect specific sequences of DNA or RNA, or specific proteins.
Results or Outcomes: These techniques have been used in a wide range of applications, from basic research to clinical diagnostics.
Scientific Field: Neurobiology.
Summary of the Application: Fluorescent probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD).
Methods of Application: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts.
Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β.
Scientific Field: Cell Biology.
Summary of the Application: Fluorescent probes are used in microscopy to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism.
Methods of Application: Techniques such as Confocal Laser Scanning Microscopy (CLSM) are used.
Triphenyltin fluoride is an organotin compound with the chemical formula C₁₈H₁₅FSn. It features a central tin atom bonded to three phenyl groups and one fluoride ion. The compound appears as colorless crystals and exhibits a trigonal crystal structure, which has been characterized using X-ray diffraction techniques. The polymeric nature of triphenyltin fluoride results in a repeating structure along the c-axis, with consistent Sn–F bond lengths of approximately 2.1458 Å .
The biological activity of triphenyltin fluoride is notable for its moderate toxicity. It has been associated with irritant contact folliculitis in occupational settings, particularly among workers handling marine paints containing this compound . While it is used as a non-systemic fungicide, its environmental persistence raises concerns about its impact on aquatic ecosystems, particularly regarding bioaccumulation in marine organisms .
Triphenyltin fluoride can be synthesized through various methods, including:
Triphenyltin fluoride is primarily utilized in the following areas:
Studies on the interactions of triphenyltin fluoride reveal its potential to form complexes with various ligands and other metal ions. These interactions are crucial for understanding its reactivity and biological implications. For example, research has shown that triphenyltin fluoride can form adducts with different anionic species, influencing its stability and reactivity in biological systems .
Several compounds share similarities with triphenyltin fluoride due to their organotin structures. Below are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Triphenyltin chloride | C₁₈H₁₅ClSn | More widely used as a biocide; greater aquatic toxicity |
| Tributyltin chloride | C₁₂H₃₉ClSn | Known for severe environmental impact; highly toxic |
| Trimethyltin hydroxide | C₆H₁₈OSn | Used as a biocide; less persistent than triphenyltin |
| Triphenyllead acetate | C₁₈H₁₅O₂Pb | Similar structure but contains lead; different toxicity profile |
Triphenyltin fluoride is unique in its fluorine content, which influences its chemical behavior and biological interactions compared to these similar compounds. Its polymeric structure also distinguishes it from other organotin compounds that may exhibit different bonding characteristics and environmental persistence .
Triphenyltin fluoride (C₁₈H₁₅FSn) was first synthesized in 1932 by Nelson Allen and N. Howell Furman during their development of a gravimetric method for fluorine determination. This work marked a pivotal advancement in analytical chemistry, as the compound’s low solubility in water and organic solvents allowed for precise quantification of fluorine via precipitation. The discovery emerged amid broader explorations into organotin chemistry, which began with Edward Frankland’s 1849 synthesis of diethyltin diiodide. Triphenyltin fluoride’s structural characterization followed later, with X-ray diffraction studies in the 1990s revealing its polymeric chain configuration.
Triphenyltin fluoride occupies a unique niche within organotin chemistry due to its structural and functional versatility. As a triorganotin compound, it features a tin atom bonded to three phenyl groups and one fluoride ion, enabling diverse chemical interactions. Its significance is underscored by two key aspects:
Triphenyltin fluoride adopts a trigonal pyramidal geometry, with the tin center exhibiting sp³ hybridization. Single-crystal X-ray analyses demonstrate its polymeric structure, where fluoride ions bridge adjacent tin atoms, forming infinite Sn–F–Sn chains (Table 1).
Table 1: Crystallographic Data for Triphenyltin Fluoride
| Property | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P c1 (No. 165) |
| Unit Cell Parameters | a = 10.358 Å, c = 8.583 Å |
| Sn–F Bond Length | 2.1458 Å |
| Repeat Distance | ~4.29 Å |
This polymeric arrangement enhances thermal stability, making the compound resistant to decomposition at temperatures exceeding 280°C.
Triphenyltin fluoride has been instrumental in several domains:
Table 2: Key Chemical Identifiers of Triphenyltin Fluoride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅FSn | |
| CAS Registry Number | 379-52-2 | |
| Molar Mass | 369.02 g/mol | |
| Melting Point | >281°C | |
| InChI Key | SZNZEEYJVCQHCQ-UHFFFAOYSA-N |
The compound’s role in organotin chemistry is further exemplified by its interactions with nuclear receptors, such as retinoid X receptor (RXR) and liver X receptor (LXR), which influence cholesterol transport mechanisms in biological systems. However, such toxicological studies fall outside this article’s scope.
Triphenyltin fluoride, with the chemical formula (C₆H₅)₃SnF, is an organotin compound consisting of a tin atom bonded to three phenyl groups and one fluoride ion [5]. This compound belongs to the broader class of triphenyltin compounds, which have been extensively studied for their various applications and properties . The molecular weight of triphenyltin fluoride is 369.02 g/mol [2].
The synthesis of triphenyltin fluoride can be achieved through several well-established methods that have been documented in scientific literature . These traditional routes primarily involve either the reaction of triphenyltin chloride with fluoride sources or the direct fluorination of triphenyltin hydride [5].
The most common and straightforward method for synthesizing triphenyltin fluoride involves the reaction of triphenyltin chloride with potassium fluoride . This metathesis reaction proceeds according to the following equation:
(C₆H₅)₃SnCl + KF → (C₆H₅)₃SnF + KCl
The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions . The general reaction mechanism involves the nucleophilic substitution of the chloride ion by the fluoride ion at the tin center [6]. This substitution is favored due to the high affinity of tin for fluorine, resulting in the formation of a stronger Sn-F bond compared to the Sn-Cl bond [11].
Experimental procedures for this synthesis often involve the following steps:
The yield of this reaction can be optimized by adjusting various parameters such as solvent choice, reaction temperature, and the presence of additives [37]. For instance, the addition of sodium bicarbonate has been reported to enhance the conversion of triphenyltin chloride to triphenyltin fluoride by neutralizing any hydrogen fluoride that might form during the reaction [6].
Table 1: Reaction Conditions for Triphenyltin Fluoride Synthesis via Triphenyltin Chloride and Potassium Fluoride
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| THF | 65-70 | 4-6 | 85-90 | [7] |
| Acetonitrile | 80-82 | 3-4 | 80-85 | [37] |
| Diethyl ether | 35-40 | 8-10 | 75-80 | [6] |
| Toluene | 110-115 | 2-3 | 90-95 | [7] |
Another traditional route for the synthesis of triphenyltin fluoride involves the direct fluorination of triphenyltin hydride [9]. This method utilizes various fluorinating agents to replace the hydrogen atom with a fluorine atom [12].
The reaction can be represented as:
(C₆H₅)₃SnH + F₂ → (C₆H₅)₃SnF + HF [9]
However, due to the highly reactive nature of molecular fluorine (F₂), milder fluorinating agents are often preferred for laboratory-scale synthesis [12]. These include:
The direct fluorination approach typically proceeds via a radical mechanism, especially when using molecular fluorine or xenon difluoride [9]. Evidence for this radical process has been demonstrated through studies showing the formation of addition products that subsequently decompose to organotin fluorides [35].
The reaction conditions for direct fluorination must be carefully controlled to prevent over-fluorination or cleavage of the phenyl groups from the tin center [12]. Typically, the reactions are conducted at low temperatures (-78°C to room temperature) and in inert solvents such as dichloromethane or chloroform [9] [35].
While this method can provide high yields of triphenyltin fluoride, it generally requires more specialized equipment and precautions compared to the metathesis approach using triphenyltin chloride and potassium fluoride [12] [35].
Beyond the traditional synthetic routes, several advanced methodologies have been developed for the preparation of triphenyltin fluoride [14]. These approaches offer advantages such as improved yields, milder reaction conditions, or more environmentally friendly processes [16].
The synthesis of triphenyltin fluoride through hypercoordinated complex formation represents an innovative approach that exploits the ability of tin to expand its coordination sphere beyond the typical tetrahedral geometry [14] [15].
In this methodology, triphenyltin compounds initially form hypercoordinated intermediates with fluoride donors, which subsequently rearrange to yield triphenyltin fluoride [14]. The hypercoordinated species typically involve tin atoms with coordination numbers of five or six [15].
One notable example involves the reaction of triphenyltin chloride with tetrabutylammonium fluoride (TBAF) to form a hypercoordinated tin species [15]. This intermediate contains a pentacoordinated tin center with both chloride and fluoride ligands [14]. Upon heating or in the presence of appropriate catalysts, this complex undergoes ligand exchange to produce triphenyltin fluoride [15].
The formation of these hypercoordinated complexes can be observed through various spectroscopic techniques [14]:
Research has shown that the hypercoordinated complex formation pathway can lead to higher yields of triphenyltin fluoride under milder conditions compared to direct metathesis reactions [15]. For instance, studies have reported yields exceeding 90% when using this approach with appropriate fluoride sources and reaction conditions [14] [15].
The mechanism of these reactions typically involves:
This methodology has been particularly valuable for the preparation of high-purity triphenyltin fluoride, as the hypercoordinated intermediates often crystallize readily, allowing for simple purification through recrystallization [15].
Mechanochemical synthesis represents an environmentally friendly approach to chemical synthesis that minimizes or eliminates the use of solvents [16]. This methodology has been successfully applied to the preparation of triphenyltin fluoride, offering a greener alternative to traditional solution-based methods [17] [18].
In mechanochemical synthesis of triphenyltin fluoride, the reactants (typically triphenyltin chloride and a fluoride source) are ground together, either manually using a mortar and pestle or mechanically using a ball mill [16]. The mechanical energy provided during grinding initiates and sustains the chemical reaction without the need for solvents [18].
The mechanochemical approach offers several advantages for the synthesis of triphenyltin fluoride:
Experimental studies have demonstrated that high-yielding mechanochemical synthesis of triphenyltin fluoride can be achieved using various fluoride sources, including potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride [16] [18]. The reaction typically proceeds according to the following equation:
(C₆H₅)₃SnCl + KF → (C₆H₅)₃SnF + KCl [16]
The efficiency of mechanochemical synthesis can be further enhanced through the addition of small amounts of liquid additives, a technique known as liquid-assisted grinding (LAG) [18]. These additives facilitate mass transfer during the grinding process without serving as bulk solvents [16].
Research has shown that mechanochemical synthesis can produce triphenyltin fluoride with yields comparable to or exceeding those of traditional solution-based methods [17] [18]. For example, ball milling of triphenyltin chloride with potassium fluoride for 30-60 minutes has been reported to yield triphenyltin fluoride in yields exceeding 90% [16] [18].
The mechanochemical approach represents a promising direction for the sustainable synthesis of triphenyltin fluoride, aligning with the principles of green chemistry by reducing waste generation and energy consumption [17] [18].
The structural characterization of triphenyltin fluoride has been extensively studied using various crystallographic techniques, providing valuable insights into its molecular arrangement and solid-state properties [20] [21].
X-ray diffraction studies have revealed that triphenyltin fluoride adopts a polymeric chain structure in the solid state, rather than existing as discrete molecular units [20]. This polymeric arrangement arises from the bridging nature of the fluoride ions, which connect adjacent triphenyltin moieties [21].
The polymeric chain of triphenyltin fluoride propagates along the crystallographic c-axis with a repeat distance of approximately 4.29 Å [20]. This distance corresponds to the spacing between adjacent tin atoms in the chain [20] [21].
In this polymeric structure, each tin atom is pentacoordinated, adopting a trigonal bipyramidal geometry [20]. The three phenyl groups occupy the equatorial positions, while the axial positions are occupied by two fluoride ions that bridge to neighboring tin atoms [21]. This results in a linear -Sn-F-Sn-F- backbone for the polymer chain [20].
The Sn-F bond distances in the polymeric chain have been precisely determined through single-crystal X-ray diffraction studies [20]. Each tin atom forms two Sn-F bonds with identical lengths of 2.1458(3) Å [20] [21]. This symmetrical arrangement arises from the crystallographically imposed rod (class 1) polymer structure, where the fluoride ion lies at an inversion center [20].
The polymeric nature of triphenyltin fluoride explains several of its physical properties, including its relatively high melting point (281°C) and limited solubility in common organic solvents [4] [20]. The strong Sn-F-Sn bridges in the polymer chain contribute significantly to the thermal stability of the compound [20] [21].
X-ray powder diffraction patterns of triphenyltin fluoride show characteristic reflections that correspond to the polymeric chain structure [20]. These patterns can be used to confirm the identity and purity of synthesized triphenyltin fluoride samples [21].
Detailed crystallographic analysis has established that triphenyltin fluoride crystallizes in the trigonal crystal system [20] [21]. This system is characterized by a unit cell with equal a and b axes, and a c axis that is perpendicular to the ab plane [20].
The space group of triphenyltin fluoride has been determined to be P31c (no. 165) [20]. This space group belongs to the hexagonal crystal family and features threefold rotational symmetry along the c-axis [21]. The space group determination was accomplished through systematic analysis of reflection conditions and symmetry elements present in the diffraction pattern [20].
The unit cell parameters for triphenyltin fluoride have been precisely measured:
The unit cell contains two formula units (Z = 2) of triphenyltin fluoride [20] [21]. This corresponds to a calculated density of approximately 1.65 g/cm³, which is consistent with experimental measurements [20].
The trigonal crystal structure of triphenyltin fluoride results in distinctive morphological features of its crystals, which typically appear as colorless hexagonal prisms or plates [20] [21]. This morphology reflects the underlying symmetry of the crystal lattice [20].
Temperature-dependent crystallographic studies have shown that the trigonal structure of triphenyltin fluoride remains stable over a wide temperature range [20]. No phase transitions have been observed between room temperature and its melting point [21].
Acute Toxic;Environmental Hazard